Chiral 1-Aminoethyl Pharmacophore: Direct Lineage to Y-27632 ROCK Inhibitor Activity (Ki = 0.22 μM for ROCK-I)
The (R)-1-aminoethyl substituent is the essential stereochemical pharmacophore present in Y-27632, the prototypical ROCK inhibitor. Y-27632 — (R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide dihydrochloride — inhibits ROCK-I with Ki = 0.22 μM and ROCK-II with Ki = 0.30 μM in cell-free ATP-competitive assays [1]. The structurally simpler benzamide analog Y-32885 (WF-536), (+)-(R)-4-(1-aminoethyl)-N-(4-pyridyl)benzamide monohydrochloride, retains anti-metastatic activity in vivo at 0.3–3 mg/kg/day in Lewis lung carcinoma models [2]. Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride provides the identical 1-aminoethyl-pyridine core with a methyl ester at the 4-position, enabling direct elaboration to carboxamide-based ROCK inhibitors via standard amide coupling . Compounds lacking the chiral 1-aminoethyl branch, such as 2-(aminomethyl)pyridine-4-carboxylate derivatives, cannot replicate this binding geometry and show no reported ROCK inhibitory activity [3].
| Evidence Dimension | ROCK-I inhibitory potency conferred by the (R)-1-aminoethyl-pyridine pharmacophore |
|---|---|
| Target Compound Data | Contains the 1-aminoethyl group at the pyridine 2-position — the identical pharmacophore present in Y-27632 and Y-32885; methyl ester at 4-position enables direct amide formation |
| Comparator Or Baseline | Y-27632: Ki = 0.22 μM (ROCK-I) and 0.30 μM (ROCK-II); WF-536 (Y-32885): in vivo anti-metastatic activity at 0.3–3 mg/kg/day; 2-(aminomethyl)pyridine-4-carboxylate analogs: no reported ROCK inhibitory activity |
| Quantified Difference | Y-27632 is ~200-fold selective for ROCK over PKC, PKA, and MLCK; the 1-aminoethyl chiral center is essential for this selectivity window |
| Conditions | Cell-free kinase inhibition assay; ATP-competitive binding mode; Y-27632 tested at 10 μM for selectivity profiling against ERK2, S6K1, GSK3β, PDK1, PKBα, p38MAPK |
Why This Matters
Procurement of this building block directly enables access to the validated ROCK inhibitor chemical space; the chiral 1-aminoethyl group is non-negotiable for target engagement.
- [1] Ishizaki T, Uehata M, Tamechika I, et al. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. Molecular Pharmacology. 2000;57(5):976-983. Y-27632 inhibits ROCK-I (Ki = 0.22 μM), ROCK-II (Ki = 0.30 μM); >200-fold selectivity over PKC, PKA, MLCK. View Source
- [2] Nakajima M, Hayashi K, Egi Y, et al. Effect of Wf-536, a novel ROCK inhibitor, against metastasis of B16 melanoma. Cancer Chemotherapy and Pharmacology. 2003;52(4):319-324. WF-536 in vivo anti-metastatic activity at 0.3–3 mg/kg/day. View Source
- [3] PubChem. Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride. CAS 1423031-32-6. ACHN-975 and related compounds; no ROCK inhibitory activity reported. View Source
